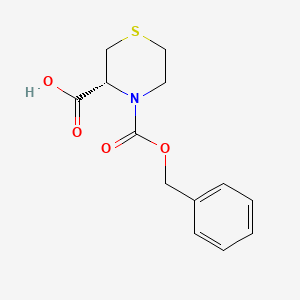

(R)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Insertions and Enantioselective Syntheses

An enantioselective catalytic process involving the insertion of α-diazoesters and α-diazoketones into O–H bonds of carboxylic acids has been developed, leveraging Rh2(OAc)4 and a chiral guanidine. This method efficiently produces optically active α-acyloxy carbonyl compounds with high yields and enantioselectivities, demonstrating the utility of (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid in asymmetric catalysis and the synthesis of chiral molecules (Tan et al., 2016).

Antimicrobial Activity

Research on thiomorpholine derivatives, including (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid, has shown promising antimicrobial properties. These compounds were synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, highlighting their potential in developing new bioactive molecules with lower toxicity and increased efficacy against microbial resistance (Kardile & Kalyane, 2010).

Synthesis of Optically Active Compounds

A convenient synthesis route for optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, has been developed. These intermediates are obtained by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, illustrating the synthetic versatility of (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid derivatives (Kogami & Okawa, 1987).

Enzyme-Catalyzed Kinetic Resolution

The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through an enzyme-catalyzed kinetic resolution, showcasing the application of (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid derivatives in the preparation of chiral morpholine derivatives and their potential in pharmaceutical development (Fish et al., 2009).

Carboxylation Reactions

Carboxylation reactions of aryl- and alkenylboronic esters with CO2 have been catalyzed by Rhodium(I), producing benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method, applicable to (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid derivatives, offers a novel approach for the functionalization of carboxylic acids, enhancing the synthesis of diverse organic compounds (Ukai et al., 2006).

Propiedades

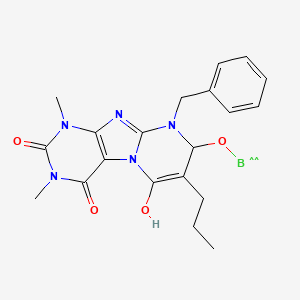

IUPAC Name |

(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXFICHATDLTHT-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)

![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)